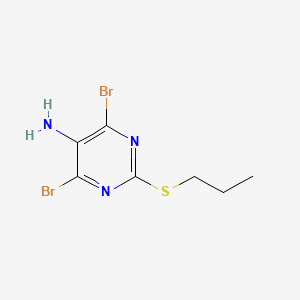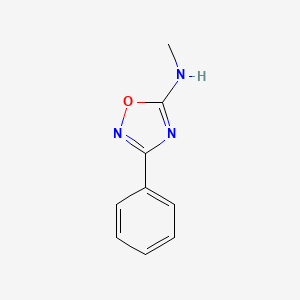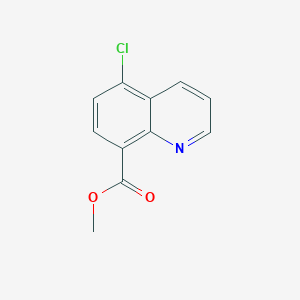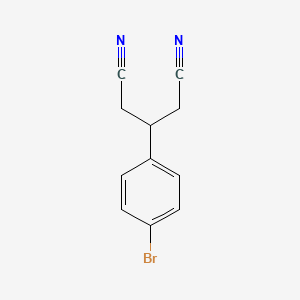
3-(4-Bromophenyl)pentanedinitrile
Übersicht
Beschreibung
3-(4-Bromophenyl)pentanedinitrile is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical intermediate. It is also known by its chemical formula, C11H8BrN2, and is commonly referred to as BPDN. This compound has been studied extensively for its ability to inhibit enzymes and has shown promising results in various medical applications.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)pentanedinitrile involves the binding of the compound to the active site of the target enzyme. This binding disrupts the normal function of the enzyme, leading to its inhibition. The specific mechanism of inhibition varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of specific enzymes. For example, inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. Inhibition of carbonic anhydrase can reduce intraocular pressure and improve vision in patients with glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Bromophenyl)pentanedinitrile in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is its potential toxicity, which requires proper handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Bromophenyl)pentanedinitrile. One area of interest is the development of new drugs that target specific enzymes using BPDN as a pharmaceutical intermediate. Another area is the investigation of the compound's potential in the treatment of other diseases, such as Parkinson's and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of BPDN and its potential side effects.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)pentanedinitrile has been studied for its potential as a pharmaceutical intermediate in the development of drugs that target specific enzymes. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition can have therapeutic effects in the treatment of diseases such as Alzheimer's, glaucoma, and cancer.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)pentanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-11-3-1-9(2-4-11)10(5-7-13)6-8-14/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFNFMSUKFPLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)CC#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



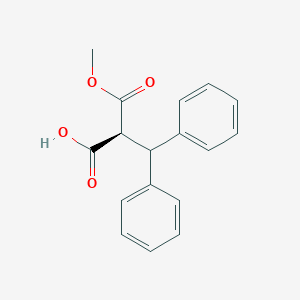

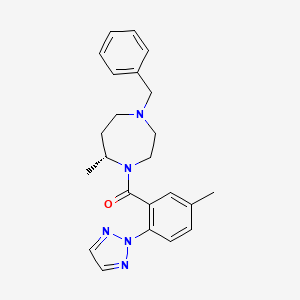

![4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3244460.png)
![(R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3244481.png)
![(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3244487.png)

![4-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3244498.png)
